3-[2-(Methylamino)ethyl]phenol
Description
Historical Context of 3-[2-(Methylamino)ethyl]phenol Research and Related Compounds
The study of phenolic compounds has a rich history, dating back to the pioneering work of Leo Baekeland in the early 20th century with the synthesis of Bakelite, the first synthetic plastic made from phenol (B47542) and formaldehyde. bioimpulse.fr While not a phenolic ethylamine (B1201723), this marked the beginning of intense investigation into the chemistry of phenols. Research into phenethylamines as a class of compounds also has a long history, with early syntheses being developed for various derivatives. For instance, an early method for synthesizing N-methylphenethylamine (NMPEA), a related compound lacking the phenolic hydroxyl group, was reported by Carothers and co-workers. wikipedia.org This classical synthesis involved the conversion of phenethylamine (B48288) to its p-toluenesulfonamide, followed by N-methylation and subsequent hydrolysis. wikipedia.org Over time, research has expanded to include a vast number of substituted phenethylamines, including those with phenolic groups, due to their interesting chemical properties and potential applications.
Contemporary Research Landscape and Future Directions for Phenolic Ethylamines
Modern research on phenolic ethylamines continues to be an active area. Studies have explored their synthesis, reactivity, and potential applications in various fields. For example, research has been conducted on the structure-activity relationships of β-phenethylamine derivatives concerning their ability to inhibit dopamine (B1211576) reuptake. biomolther.orgnih.gov Furthermore, enzymatic methods for the hydroxylation of 4-hydroxyphenylethylamine derivatives to produce catecholamine derivatives are being investigated. nih.gov The development of new analytical techniques, such as the formation of fluorescent derivatives for detection, also contributes to the ongoing research in this area. portlandpress.com Future research is likely to focus on the development of more efficient and sustainable synthetic methods, the exploration of novel applications for these compounds, and a deeper understanding of their chemical and physical properties.
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-[2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO/c1-10-6-5-8-3-2-4-9(11)7-8/h2-4,7,10-11H,5-6H2,1H3 |
InChI Key |
ZEWFJYYLEOBCNY-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Synthesis and Chemical Properties of 3 2 Methylamino Ethyl Phenol
The synthesis of 3-[2-(Methylamino)ethyl]phenol and its derivatives can be achieved through various chemical routes. One patented method describes the preparation of the related compound 3-[1-(dimethylamino)ethyl]phenol (B27075) from m-hydroxy acetophenone. google.com This process involves a Leuckart reaction to form 3-[1-(methylamino)ethyl]phenol, which is then subjected to an Eschweiler-Clarke reaction to yield the dimethylated product. google.com
The chemical properties of this compound are influenced by the presence of both the phenolic hydroxyl group and the secondary amine. The phenolic group imparts acidic properties, while the methylamino group provides basic characteristics. The reactivity of the compound can involve reactions at either of these functional groups, as well as on the aromatic ring.
Molecular Interactions and Mechanistic Elucidation of 3 2 Methylamino Ethyl Phenol
Ligand-Receptor Binding Dynamics
Competitive Binding Assay Methodologies
While the principles of competitive binding assays are well-established methodologies used to determine the affinity of a ligand for a receptor, no published studies were found that have specifically employed these techniques to characterize 3-[2-(Methylamino)ethyl]phenol. These assays typically involve measuring the displacement of a radiolabeled ligand from a receptor by the unlabeled compound of interest. The concentration at which the compound displaces 50% of the radioligand (IC50) is then used to calculate its binding affinity (Ki).
Enzyme Modulation and Inhibition Kinetics
Acetylcholinesterase Inhibition Mechanisms
There is no available research to suggest that this compound is an inhibitor of acetylcholinesterase. Studies on the inhibition of this enzyme are extensive for other compounds, but this particular molecule does not appear to have been investigated for this activity.
Other Enzyme Targets and Their Modulatory Effects
Information regarding the modulatory effects of this compound on other enzyme targets is not present in the reviewed scientific literature.
Cellular Signaling Pathway Interventions
No studies were identified that have investigated the impact of this compound on any cellular signaling pathways. Research on the broader class of phenolic compounds indicates potential interactions with various signaling cascades, but specific data for this compound is absent.
G Protein-Coupled Receptor (GPCR) Signaling Cascades
The principal mechanism of action for this compound involves its function as a selective agonist for α1-adrenergic receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. quora.compatsnap.com These receptors are integral membrane proteins that, upon activation by an agonist like phenylephrine (B352888), trigger a specific intracellular signaling cascade.
The α1-adrenergic receptors are canonically coupled to the Gq class of heterotrimeric G proteins. quora.comnih.govebi.ac.uk Upon binding of phenylephrine to the receptor, the Gq protein is activated. This activation involves a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit.
The activated Gαq subunit then dissociates and stimulates the membrane-bound enzyme Phospholipase C (PLC). patsnap.comnih.govebi.ac.uk PLC acts on the phospholipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), which is present in the inner leaflet of the plasma membrane. wikipedia.orgnih.gov The enzymatic cleavage of PIP2 by PLC generates two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comwikipedia.orgnih.govnih.gov
IP3 is a water-soluble molecule that diffuses from the plasma membrane into the cytosol, where it binds to and activates IP3 receptors located on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells). nih.govnih.gov These receptors are ligand-gated calcium (Ca2+) channels, and their activation by IP3 results in the release of stored Ca2+ into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. wikipedia.orgnih.gov
Simultaneously, the lipid-soluble DAG remains in the plane of the plasma membrane. Here, in concert with the elevated intracellular Ca2+ levels, it activates members of the Protein Kinase C (PKC) family of enzymes. nih.govnih.gov Activated PKC then phosphorylates a variety of downstream protein targets, leading to a wide range of cellular responses.
| Component | Role in Signaling Cascade | Reference |
|---|---|---|
| This compound | Agonist | quora.compatsnap.com |
| α1-Adrenergic Receptor | G Protein-Coupled Receptor (GPCR) | nih.govebi.ac.uk |
| Gq Protein | Transducer; activates Phospholipase C | quora.comnih.gov |
| Phospholipase C (PLC) | Enzyme; cleaves PIP2 into IP3 and DAG | patsnap.comwikipedia.org |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Substrate for PLC | nih.govnih.gov |
| Inositol 1,4,5-trisphosphate (IP3) | Second messenger; opens Ca2+ channels on ER/SR | wikipedia.orgnih.gov |
| Diacylglycerol (DAG) | Second messenger; activates Protein Kinase C | nih.govnih.gov |
| Intracellular Calcium (Ca2+) | Third messenger; co-activates PKC and other effectors | wikipedia.orgnih.gov |
| Protein Kinase C (PKC) | Downstream effector; phosphorylates target proteins | nih.govnih.gov |
Ion Channel Modulation
The signaling cascade initiated by this compound binding to α1-adrenergic receptors leads to the modulation of several types of ion channels, both directly via second messengers and indirectly through downstream enzymatic activity.
A primary consequence of the Gq pathway activation is the modulation of intracellular calcium channels. The second messenger IP3, generated by PLC, directly gates IP3 receptors, which are ligand-gated Ca2+ channels on the endoplasmic reticulum, causing Ca2+ release into the cytosol. wikipedia.orgnih.gov
Furthermore, phenylephrine has been demonstrated to modulate the activity of other ion channels in various cell types:
L-type Ca2+ Channels: In cat atrial myocytes, phenylephrine was found to increase the L-type Ca2+ current (ICa,L). nih.gov This effect is not direct but is mediated by a complex pathway that involves the Gq-PLC-IP3 cascade leading to local Ca2+ signals, which in turn stimulate the production of nitric oxide (NO). NO then acts via a cGMP- and PKA-dependent pathway to enhance the calcium current. nih.govresearchgate.net
Potassium (K+) Channels: The compound's effects on potassium channels are varied and cell-type specific.
In serotonergic neurons of the dorsal raphe nucleus, phenylephrine induces neuronal firing by inhibiting multiple types of K+ channels, including A-type, KCNQ/M, and small-conductance calcium-activated (SK) channels. frontiersin.orgnih.gov
Conversely, in cardiac myocytes, phenylephrine preconditioning has been shown to increase the current through sarcolemmal ATP-sensitive potassium (sarcKATP) channels. This protective effect involves downstream signaling through PKC, AMP-activated protein kinase (AMPK), and p38 MAPK. nih.gov
| Ion Channel | Effect of Phenylephrine | Mediating Mechanism | Cell Type | Reference |
|---|---|---|---|---|
| IP3 Receptor (Ca2+ Channel) | Activation (Opening) | Direct binding of IP3 | General | wikipedia.orgnih.gov |
| L-type Ca2+ Channel | Increased Current (ICa,L) | Indirect (via IP3, Ca2+, NO, cGMP, PKA) | Cat Atrial Myocytes | nih.govresearchgate.net |
| A-type, KCNQ/M, SK K+ Channels | Inhibition | α1-adrenoceptor activation | Dorsal Raphe Serotonergic Neurons | frontiersin.orgnih.gov |
| sarcKATP Channel | Increased Current | Indirect (via PKC, AMPK, p38 MAPK) | Rat Ventricular Myocytes | nih.gov |
Transporter Protein Interactions (e.g., Monoamine Transporters)
In addition to its primary action on GPCRs, this compound can interact with specific transporter proteins, notably those involved in monoamine handling.
Vesicular Monoamine Transporter (VMAT)
Early research identified that sympathomimetic amines, including phenylephrine, could interfere with the storage of catecholamines. nih.gov This interaction is now understood to occur at the vesicular monoamine transporter (VMAT), particularly VMAT2 in the central nervous system. psychotropical.com VMAT is an antiporter located on the membrane of synaptic vesicles that is responsible for sequestering cytosolic monoamines (like dopamine (B1211576), norepinephrine (B1679862), and serotonin) into the vesicles for subsequent release into the synapse. wikipedia.org This process is driven by a proton gradient maintained by a vesicular H+-ATPase. wikipedia.org By interacting with VMAT, compounds like phenylephrine can disrupt the vesicular storage of neurotransmitters, potentially acting as a substrate or inhibitor to block the uptake of endogenous monoamines into storage granules. nih.govnih.govdoi.org
Plasma Membrane Monoamine Transporters (DAT, SERT, NET)
The plasma membrane monoamine transporters—the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine transporter (NET)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal. nih.govwikipedia.org While many psychostimulant drugs exert their effects by inhibiting these transporters, the primary mechanism of phenylephrine is distinct. patsnap.com Its main sympathomimetic actions are attributable to the direct activation of postsynaptic α1-adrenergic receptors rather than potent inhibition of monoamine reuptake. While it is structurally related to monoamines, detailed, high-potency binding or inhibition data for phenylephrine at DAT, SERT, and NET are not as prominently documented as for classic reuptake inhibitors, indicating this is not its principal site of action. elsevierpure.com
Structure Activity Relationship Sar Studies of 3 2 Methylamino Ethyl Phenol Derivatives
Positional Isomerism and Substituent Effects on Molecular Activity
The position of the hydroxyl group on the phenyl ring is a critical determinant of activity. For phenethylamines, the location of this hydrogen-bonding group dictates the interaction with specific receptor pockets. Compounds with a hydroxyl group at the meta-position, such as in 3-[2-(Methylamino)ethyl]phenol (a structure analogous to phenylephrine), exhibit different receptor binding profiles compared to their para-isomers (like p-synephrine and octopamine) or ortho-isomers. nih.govresearchgate.netnih.gov For instance, m-isomers tend to have higher activity at certain adrenergic receptors compared to their p-isomers. nih.gov The rank order of potency for several phenethylamine (B48288) stereoisomers at α1- and α2-adrenoceptors was found to be noradrenaline > m-octopamine ≈ m-synephrine > p-octopamine ≈ p-synephrine. nih.gov
Substituents on the phenyl ring can modulate activity. In general, for phenethylamines, adding alkyl or halogen groups at the para-position can positively influence binding affinity. biomolther.org Conversely, introducing groups that can act as hydrogen bond donors, such as carboxyl (-COOH), hydroxyl (-OH), or amino (-NH2) groups at the 4-position, has been found to decrease affinity for certain serotonin (B10506) receptors by several orders of magnitude. nih.gov The electronic properties of substituents also play a role; electron-withdrawing or electron-donating groups can alter the pKa of the phenolic hydroxyl and the amine, thereby influencing ionization and interaction with receptors.
Modifications to the ethylamine (B1201723) sidechain also impact activity. The addition of a methyl group at the alpha-position (relative to the amine) generally reduces potency at receptors like the human trace amine-associated receptor 1 (hTAAR1). nih.gov Increasing the bulk at this position, for example with two methyl groups, leads to a sharp decline in potency. nih.gov
Table 1: Effect of Hydroxyl Group Position on Adrenergic Receptor Activity This table provides a qualitative comparison based on published research findings.
| Compound | Hydroxyl Position | Relative Activity at certain α-adrenoceptors |
| m-synephrine (analogous to this compound) | meta | Higher |
| p-synephrine | para | Lower |
| m-octopamine | meta | Higher |
| p-octopamine | para | Lower |
Impact of Amine Methylation State on Biological Interactions
The degree of methylation on the terminal amine nitrogen significantly affects the biological activity of phenethylamines. chemguide.co.ukauburn.edu The amine group is typically protonated at physiological pH, forming a cation that is crucial for binding to anionic sites on receptors. The number of methyl groups—none (primary amine), one (secondary amine), or two (tertiary amine)—alters the steric bulk and the hydrogen-bonding capacity of the amine head. maps.orgnih.gov
For many phenethylamine derivatives, a primary amine (R-NH2) often confers potent activity. The conversion to a secondary amine by adding one methyl group (R-NHCH3), as seen in this compound, often results in a minor to moderate reduction in potency at certain receptors like hTAAR1. nih.govacs.org Further N-methylation to create a tertiary amine (R-N(CH3)2) typically leads to a much more significant, often 30-fold, reduction in potency. nih.govacs.org This decrease is attributed to increased steric hindrance, which can impede optimal binding to the receptor. nih.gov While early studies suggested that N-alkylation with simple groups diminished activity, it was later discovered that larger substituents, such as an N-benzyl group, could dramatically improve both binding affinity and functional activity at certain serotonin receptors. nih.gov
Table 2: Influence of Amine Methylation on Potency at hTAAR1 This table illustrates the general trend of N-methylation on the activity of β-phenethylamines.
| Amine State | Example Structure | Relative Potency |
| Primary Amine | R-CH2-CH2-NH2 | High |
| Secondary Amine | R-CH2-CH2-NH(CH3) | Moderate (Approx. 3-fold decrease vs. primary) |
| Tertiary Amine | R-CH2-CH2-N(CH3)2 | Low (Approx. 30-fold decrease vs. primary) |
Data derived from studies on β-phenethylamines. nih.govmaps.org
Phenolic Hydroxyl Group Importance for Activity and Binding
The phenolic hydroxyl (-OH) group is a cornerstone of the molecular activity for this compound and related compounds. researchgate.netnih.gov This group is essential for forming key hydrogen bonds with amino acid residues within the binding pockets of target receptors. researchgate.netrsc.org The interaction often involves the hydroxyl group acting as a hydrogen bond donor, while the oxygen atom can also serve as a hydrogen bond acceptor. nih.gov
Studies on various phenolic compounds have consistently highlighted the beneficial effect of the hydroxyl group on biological activities. researchgate.net Its presence and ability to form hydrogen bonds can fix the electron density distribution in the molecule's frontier orbitals, creating a phenol-like pattern that is favorable for receptor interaction. researchgate.net The orientation of the hydroxyl group is also critical; intramolecular hydrogen bonding with other parts of the molecule can influence the compound's conformation and, consequently, its binding affinity. nih.govresearchgate.net Research has shown a high correlation between the content of phenolic hydroxyl groups and the physicochemical properties of related molecules, underscoring its importance in molecular interactions. mdpi.com
Stereochemical Influences on Activity and Selectivity
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (the benzylic carbon). This gives rise to two stereoisomers, or enantiomers: (R)- and (S)-3-[2-(Methylamino)ethyl]phenol. Biological systems, particularly receptors, are chiral environments, meaning they can differentiate between these enantiomers, often resulting in one being significantly more active than the other. nih.govresearchgate.net
For phenylephrine (B352888), a close structural analog, the (R)-enantiomer is the more potent α1-adrenergic receptor agonist. researchgate.netmdpi.com The specific three-dimensional arrangement of the hydroxyl group, the protonated amine, and the phenyl ring is critical for a precise fit into the receptor's binding site. The (R)-configuration is preferred for transport by certain monoamine transporters, while the (S)-enantiomer is preferred by others, indicating that stereoselectivity is highly specific to the biological target. nih.gov For instance, for phenylephrine, the uptake of the (R)-enantiomer is preferred by norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) transporters, whereas the serotonin transporter (SERT) shows the opposite preference. nih.gov Maintaining the chiral purity of a specific enantiomer is often crucial for ensuring the potency of a pharmaceutical formulation. google.com
Table 3: Stereoselectivity of Phenylephrine Enantiomers at Monoamine Transporters
| Transporter | Preferred Enantiomer |
| Norepinephrine Transporter (NET) | (R)-phenylephrine |
| Dopamine Transporter (DAT) | (R)-phenylephrine |
| Serotonin Transporter (SERT) | (S)-phenylephrine |
| Organic Cation Transporter 3 (OCT3) | (R)-phenylephrine |
Data from studies on phenylephrine. nih.gov
Comparative Analysis with Structurally Related Phenolic Ethylamines
The SAR of this compound is best understood when compared to other structurally similar compounds.
Phenylephrine vs. Ephedrine (B3423809) : Phenylephrine is structurally identical to this compound but with an additional hydroxyl group on the benzylic carbon. Ephedrine lacks the phenolic hydroxyl group but has a methyl group at the alpha-position of the side chain. Phenylephrine is a direct-acting α-agonist, while ephedrine has a mixed mechanism, acting both directly on receptors and indirectly by promoting the release of norepinephrine. apicareonline.com This highlights the importance of the phenolic hydroxyl for direct α-agonist activity.
m-Synephrine vs. p-Synephrine and p-Octopamine : m-Synephrine (phenylephrine) and p-synephrine are positional isomers, differing only in the location of the phenolic hydroxyl group (meta vs. para). This single change results in markedly different adrenergic receptor binding characteristics. nih.govresearchgate.net m-Synephrine is a potent α1-adrenergic agonist, whereas p-synephrine and its N-demethylated analog, p-octopamine, exhibit much weaker binding to α- and β-adrenergic receptors. nih.govnih.gov This comparison underscores the critical role of positional isomerism in determining pharmacological effect.
Phenethylamines vs. Tryptamines : While both classes of compounds can interact with similar receptors, such as serotonin receptors, phenethylamines generally show higher affinity for the 5-HT2A receptor than tryptamines. biomolther.org The SAR for phenethylamines often points to the favorability of specific substitutions on the phenyl ring, whereas for tryptamines, substitutions on the indole (B1671886) ring system are key. biomolther.org
Theoretical and Computational Investigations of 3 2 Methylamino Ethyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-[2-(Methylamino)ethyl]phenol at the atomic and electronic levels. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape and conformational possibilities. wisdomlib.org
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine key parameters that describe this structure. For phenolic compounds, parameters such as total energy and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) have been shown to be effective in predicting biological activity. wisdomlib.org A model combining these two parameters has demonstrated a high correlation coefficient (r²) of 0.938037 in predicting the minimum inhibitory concentration of phenol (B47542) derivatives. wisdomlib.org
Calculations can also elucidate the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO. For a related compound, 2,4-di-tert-butyl-6-(p-tolylamino)phenol, the HOMO energy was calculated to be -8.544 eV and the LUMO energy was 0.430 eV. bsu.by These values are crucial for understanding electron transfer processes and the molecule's susceptibility to nucleophilic and electrophilic attack. The electronic spectrum, which is governed by transitions between molecular orbitals, can also be predicted. For the same related phenol, the strongest electron transition was calculated to occur at an absorption maximum of 325.35 nm. bsu.by
Table 1: Calculated Quantum Chemical Parameters for a Phenol Derivative
| Parameter | Value |
| HOMO Energy | -8.544 eV |
| LUMO Energy | 0.430 eV |
| Predicted Absorption Maximum | 325.35 nm |
Note: Data is for the related compound 2,4-di-tert-butyl-6-(p-tolylamino)phenol as a representative example of quantum chemical calculations on phenolic structures. bsu.by
Conformational Analysis and Tautomerism
The three-dimensional shape (conformation) of this compound is critical to its biological function, as it determines how the molecule fits into the binding sites of proteins. Conformational analysis, often performed using computational methods, explores the different spatial arrangements of the atoms and their relative energies. nih.govresearchgate.net For similar molecules, it has been found that the enolic form is generally the most stable tautomer, with negligible contributions from diketo forms. nih.govresearchgate.net
The flexibility of the methylaminoethyl side chain allows for multiple low-energy conformations. Identifying the most stable conformer is essential for understanding its interactions with biological targets. These studies can be conducted in a vacuum or in the presence of a solvent to simulate a more realistic biological environment. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction of a ligand, such as this compound, with a target protein.
Protein-Ligand Interaction Modeling
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.com This modeling is crucial for understanding the molecular basis of a ligand's biological activity. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their predicted binding affinity. researchgate.net
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the protein-ligand complex. researchgate.net MD simulations track the movements of atoms over time, revealing the stability of the binding pose, the nature of the intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and salt bridges), and any conformational changes that occur in the protein or ligand upon binding. researchgate.netnih.gov These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.
There are several models to describe protein-ligand binding, including the "lock-and-key," "induced fit," and "conformational selection" models. mdpi.com The induced fit model, where the protein's binding site is flexible and adapts its shape to the ligand, is often a key consideration in these simulations. mdpi.com
Binding Site Prediction and Characterization
Before docking can be performed, the potential binding site on the target protein must be identified. Computational tools like CASTp can be used to predict plausible binding pockets on the protein's surface. nih.gov These programs typically identify cavities and clefts that are large enough to accommodate a ligand. nih.gov
Once a potential binding site is identified, its characteristics can be analyzed. This includes its size, shape, and the types of amino acid residues that line the pocket. This information is crucial for understanding the types of interactions that can be formed with a ligand. For instance, the presence of polar residues suggests the potential for hydrogen bonding, while nonpolar residues indicate hydrophobic interactions. nih.gov The binding of a related compound, N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide (H-8), to the active site of cAMP-dependent protein kinase has been shown to be specific, with the enzyme binding approximately one mole of the drug per mole of protein. nih.gov This study also revealed that the binding did not require the presence of divalent cations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize the structure of existing ones. mdpi.comijsmr.in
QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). ijsmr.in Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govijsmr.in
For phenolic compounds, QSAR studies have shown that drug-likeness, molecular fingerprints, and physicochemical, topological, constitutional, and electronic properties are correlated with their anti-DPPH radical activity. nih.gov In another study on phenol derivatives, a QSAR model based on quantum chemical parameters achieved a high correlation coefficient, indicating a strong predictive capability. wisdomlib.org The applicability domain of a QSAR model is an important consideration, as it defines the chemical space for which the model can make reliable predictions. mdpi.com
Derivation of Predictive Models for Biological Activity
The development of predictive models for the biological activity of compounds like this compound is a cornerstone of modern computational drug discovery. These models aim to establish a mathematical relationship between the structural or physicochemical properties of a molecule and its observed biological effect. By creating these models, it is possible to forecast the activity of novel or untested compounds, thereby prioritizing synthesis and experimental testing. nih.gov
A primary approach in this endeavor is the use of Quantitative Structure-Activity Relationship (QSAR) models. The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. To build a QSAR model for this compound and its analogs, a dataset of compounds with known activities against a specific biological target would be required. For each compound in this series, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.
Theoretical methods, particularly those based on Density Functional Theory (DFT), are often employed to calculate these descriptors with a high degree of accuracy. For instance, geometry optimizations and frequency calculations might be performed using a functional like M06-2X with a basis set such as 6-311++G(d,p), incorporating a solvent model like the SMD model to simulate physiological conditions. researchgate.net
Key molecular descriptors that would be calculated for a QSAR study of this compound analogs include:
Electronic Descriptors: Charges on specific atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are critical for modeling interactions with biological receptors.
Steric Descriptors: Molecular volume, surface area, and specific conformational energies. These help in understanding how the molecule fits into a binding site.
Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.
Thermodynamic Descriptors: Properties like pKa, which can be crucial for understanding the protonation state of the molecule at physiological pH. researchgate.net
Once these descriptors are calculated for a series of analogs, statistical methods or machine learning algorithms are used to build the predictive model. nih.gov Techniques can range from multiple linear regression to more complex methods like support vector machines or neural networks, which can capture non-linear relationships between the descriptors and biological activity. researchgate.net
Below is an illustrative data table showing the kind of data that would be generated to build a QSAR model for a hypothetical series of analogs of this compound targeting a specific receptor.
| Compound | R-Group | Log(IC50) | HOMO (eV) | Molecular Volume (ų) | pKa |
|---|---|---|---|---|---|
| Analog 1 (Lead) | -H | 5.2 | -8.5 | 180.2 | 10.1 |
| Analog 2 | -F | 5.5 | -8.7 | 182.1 | 9.8 |
| Analog 3 | -Cl | 5.8 | -8.9 | 188.5 | 9.7 |
| Analog 4 | -CH3 | 5.1 | -8.3 | 195.6 | 10.3 |
| Analog 5 | -OCH3 | 5.4 | -8.2 | 201.3 | 10.2 |
The performance of these predictive models is rigorously evaluated using cross-validation techniques to ensure their robustness and predictive power on new, unseen compounds. researchgate.net A well-validated model can then be used to screen large virtual libraries of compounds or to guide the design of new analogs with potentially enhanced biological activity. nih.gov
Application in Lead Optimization and Analog Design
The predictive models derived in the previous section find direct and powerful application in the process of lead optimization. Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound, such as this compound, is systematically modified to improve its biological activity, selectivity, and pharmacokinetic properties. nih.gov
Computational chemistry provides the tools to perform this optimization in silico, saving significant time and resources compared to purely experimental approaches. Using the predictive QSAR models, medicinal chemists can explore a vast chemical space of potential analogs of this compound without needing to synthesize each one.
The process typically involves the following steps:
Identify Key Structural Features: The predictive model helps to identify which molecular descriptors, and by extension which structural features, are most influential on biological activity. For example, the model might indicate that a lower HOMO energy and a specific range of molecular volume are correlated with higher potency.
In Silico Analog Design: Based on these insights, new analogs are designed. For instance, if the model suggests that electron-withdrawing groups on the phenol ring would be beneficial, analogs with fluoro, chloro, or nitro substitutions would be designed computationally. Similarly, modifications to the methylaminoethyl side chain could be explored to optimize steric interactions or pKa. chapman.edu
Property Prediction: The molecular descriptors for these newly designed analogs are then calculated, and their biological activity is predicted using the established QSAR model. This allows for a rapid assessment of their potential.
Prioritization for Synthesis: Analogs that are predicted to have significantly improved activity, along with favorable drug-like properties (which can also be predicted using computational models), are prioritized for chemical synthesis and subsequent experimental testing.
The table below illustrates how this process might look for the lead optimization of this compound, based on hypothetical predictions from a QSAR model.
| Compound | Modification from Lead | Predicted Log(IC50) | Rationale based on Model | Decision |
|---|---|---|---|---|
| Lead Compound | This compound | 5.2 | Baseline | - |
| Analog A | Add 4-Fluoro group | 5.9 | Lowers HOMO energy | Synthesize |
| Analog B | Replace -OH with -OCH3 | 4.8 | Increases HOMO, disrupts H-bond | Discard |
| Analog C | Add 4-Fluoro and N-ethyl | 6.3 | Lowers HOMO, optimal steric fit | Prioritize Synthesis |
| Analog D | Replace phenol with pyridine | 5.1 | Unfavorable change in electronics | Discard |
This iterative cycle of computational design, prediction, and prioritization significantly enhances the efficiency of the lead optimization process. It allows researchers to focus on a smaller set of highly promising compounds, increasing the probability of success in developing a potent and effective drug candidate. nih.gov The use of these theoretical and computational investigations transforms the design of new molecules from a process of trial and error into a more rational, data-driven science.
Preclinical Biological Evaluation in Vitro and Cellular Focus of 3 2 Methylamino Ethyl Phenol
In Vitro Pharmacological Profiling
The in vitro pharmacological characterization of 3-[2-(Methylamino)ethyl]phenol has been crucial in defining its mechanism of action and functional effects at the cellular and tissue level.
Cell-Based Assays for Functional Activity
Cell-based assays have been instrumental in quantifying the functional activity of this compound. It is established as a selective alpha-1 (α1) adrenergic receptor agonist, with minimal to no activity at beta-adrenergic receptors. nih.govwikipedia.org This selective action initiates a cascade of intracellular events, primarily the activation of the Gq protein and phospholipase C, leading to an increase in intracellular calcium. patsnap.com
Studies using Chinese Hamster Ovary (CHO-K1) cells co-expressing the human alpha1B adrenergic receptor and aequorin (a calcium-sensitive photoprotein) have been used to measure its activity. In these systems, the compound's effect is quantified by measuring luminescence following calcium mobilization. medchemexpress.com Further research has demonstrated that this compound promotes the proliferation of cardiac fibroblasts, a process mediated through the Ca²⁺/Calcineurin (CaN)/Nuclear Factor of Activated T-cells (NFAT) pathway. medchemexpress.com In studies on non-pregnant mouse uterine rings, it was observed to decrease the frequency and amplitude of spontaneous contractions. nih.gov
Table 1: Functional Activity of this compound in Cell-Based Assays
| Assay Type | Cell Line/Tissue | Measured Effect | Value | Reference |
|---|---|---|---|---|
| Receptor Binding Affinity (pKi) | - | α1D-adrenoceptor | 5.86 | medchemexpress.com |
| Receptor Binding Affinity (pKi) | - | α1B-adrenoceptor | 4.87 | medchemexpress.com |
| Receptor Binding Affinity (pKi) | - | α1A-adrenoceptor | 4.70 | medchemexpress.com |
| Functional Potency (EC50) | CHO-K1 cells (human α1B-adrenoceptor) | Calcium mobilization | 0.86 nM | medchemexpress.com |
| Functional Potency (EC50) | Mouse uterine rings (spontaneous contractions) | Inhibition of contraction | 1.1 ± 0.7 µM | nih.gov |
| Functional Potency (EC50) | Mouse uterine rings (oxytocin-induced) | Inhibition of contraction | 0.3 ± 0.2 µM | nih.gov |
Organ Bath Studies and Isolated Tissue Preparations
Organ bath studies using isolated tissue preparations have provided critical insights into the physiological and pharmacological effects of this compound on various smooth muscle tissues. These ex vivo experiments allow for the assessment of contractility in a controlled environment, free from systemic influences. nih.govyoutube.com
In mouse aortic segments mounted in organ baths, 1 µM of the compound induced isometric contractions with a distinct biphasic pattern: a fast phase followed by a slow, sustained phase. plos.org Similar contractile responses have been documented in rat thoracic aorta, where the compound's effects can be antagonized by other agents, demonstrating its receptor-mediated action. nih.gov
Experiments on isolated mouse vas deferens have revealed a more complex mechanism. While the compound induces smooth muscle contractions via α1-adrenoceptors, it also enhances the resting release of noradrenaline in a manner independent of extracellular calcium. nih.gov This suggests an indirect sympathomimetic effect, where this compound is taken up by the noradrenaline transporter (NAT) and displaces noradrenaline from cytoplasmic stores, which then acts on the postsynaptic receptors. nih.gov The contractile response to this compound in this tissue was significantly reduced when the function of NAT was inhibited. nih.gov
In Vitro Metabolism and Biotransformation
The in vitro metabolism of this compound has been characterized to understand its biotransformation and clearance pathways. These studies primarily utilize in vitro systems such as liver microsomes.
Enzyme Kinetics and Metabolic Pathways (e.g., N-demethylation, O-demethylation)
The primary metabolic pathways for this compound are extensive first-pass metabolism involving sulfate (B86663) conjugation, which occurs mainly in the intestinal wall, and oxidative deamination catalyzed by monoamine oxidase (MAO) enzymes (MAO-A and MAO-B). nih.govnih.gov Glucuronidation represents another, albeit lesser, metabolic route. nih.govwikipedia.org
The process of demethylation, specifically the removal of a methyl group (CH3), is a key reaction in drug metabolism. wikipedia.org While N-demethylation can be a metabolic route for compounds with a methylamino group, the principal oxidative pathway for this compound is deamination by MAO, not N-demethylation by cytochrome P450 enzymes. nih.govfda.gov O-demethylation, the cleavage of an aryl methyl ether to a phenol (B47542), is not a relevant pathway for this compound as it does not possess a methoxy (B1213986) group. wikipedia.org
Metabolite Identification and Characterization (In Vitro Systems)
In vitro studies have successfully identified the key metabolites of this compound. The main product of the oxidative deamination pathway is m-hydroxymandelic acid. fda.gov Following intravenous administration in human studies, which informs the understanding of its metabolic products, this metabolite accounts for a significant portion of the dose. fda.gov In addition to m-hydroxymandelic acid, sulfate and glucuronide conjugated products are also formed. wikipedia.orgfda.gov
Table 2: Major In Vitro Metabolic Pathways and Metabolites of this compound
| Metabolic Pathway | Primary Enzyme(s) | Key Metabolite(s) | Reference |
|---|---|---|---|
| Oxidative Deamination | Monoamine Oxidase (MAO-A, MAO-B) | m-Hydroxymandelic acid | nih.govfda.gov |
| Sulfate Conjugation | Sulfotransferases (SULTs) | Phenylephrine-sulfate | nih.govnih.govfda.gov |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Phenylephrine-glucuronide | nih.govfda.govnih.gov |
Cytochrome P450 and UGT Isoform Involvement
The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of many drugs. nih.gov However, for this compound, the primary oxidative metabolism is catalyzed by MAO rather than CYP enzymes. nih.govpatsnap.com While CYP enzymes are expressed in tissues like the nasal mucosa, their role in the direct metabolism of this compound appears to be minor compared to MAO. uiowa.edu
Phase II metabolism, specifically glucuronidation, is mediated by UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com These enzymes conjugate glucuronic acid to the phenolic group of the compound, increasing its water solubility and facilitating its excretion. nih.gov While multiple UGT isoforms are expressed in the liver and intestine, the specific isoforms responsible for the glucuronidation of this compound have not been extensively detailed in the provided literature. However, UGTs such as UGT1A1, UGT1A3, and UGT2B7 are known to metabolize various phenolic compounds and drugs, suggesting they may play a role. nih.govnih.govresearchgate.net
Analytical Methodologies for 3 2 Methylamino Ethyl Phenol and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating 3-[2-(Methylamino)ethyl]phenol from complex matrices such as biological fluids and pharmaceutical formulations. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most utilized methods, with thin-layer chromatography (TLC) also finding applications in specific scenarios.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a powerful tool for the analysis of polar compounds like this compound and its metabolites. wjpmr.com Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve adequate separation and sensitivity.
Method Development:
The development of a robust HPLC method requires careful consideration of several factors. pharmtech.com For phenylethanolamine derivatives, reversed-phase chromatography is commonly employed. nih.gov
A study on the determination of phenylethanolamine A in feeds utilized an ultra-performance BEH C18 column with a gradient elution of acetonitrile and 0.1% (v/v) formic acid aqueous solution. nih.gov
Validation:
Once an HPLC method is developed, it must be validated to ensure its reliability for the intended application. wjpmr.com Validation parameters, as outlined by guidelines from organizations like the International Council for Harmonisation (ICH), typically include: pensoft.net
For instance, a validated HPLC method for the simultaneous determination of two preservatives in shampoos demonstrated good specificity, linearity, precision, accuracy, and robustness. nih.gov
Gas Chromatography (GC) Applications
Gas chromatography is another powerful separation technique, but its application to polar and non-volatile compounds like this compound often requires derivatization. Derivatization converts the polar functional groups (hydroxyl and amine) into less polar, more volatile derivatives, making them suitable for GC analysis.
Common derivatization reagents include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) which convert hydroxyl and amine groups into trimethylsilyl (B98337) (TMS) ethers and amines, respectively. The resulting derivatives are more volatile and exhibit better chromatographic behavior.
GC is often coupled with a mass spectrometer (GC-MS), which provides both separation and structural information, enhancing the certainty of identification. The analysis of alkylphenols in various matrices has been successfully performed using GC-MS/MS, demonstrating the technique's high selectivity and sensitivity. thermofisher.com For the analysis of 2-(Methylamino)phenol, a related compound, GC-MS has been utilized. spectrabase.com
Thin-Layer Chromatography (TLC) Approaches
Thin-layer chromatography (TLC) is a simple, cost-effective, and rapid analytical tool often used for qualitative analysis, such as monitoring reaction progress or for preliminary screening. libretexts.orgsilicycle.com For the analysis of phenols and amines, silica (B1680970) gel plates are commonly used as the stationary phase. silicycle.comksu.edu.sa
The separation is achieved based on the differential partitioning of the compounds between the stationary phase and the mobile phase. silicycle.com The choice of the mobile phase is critical for achieving good separation. ksu.edu.sa For polar compounds like this compound, a mixture of a polar and a less polar solvent is often used. ksu.edu.sa For example, a mixture of hexane (B92381) and ethyl acetate (B1210297) or ethyl acetate and dichloromethane (B109758) can be employed for the separation of phenols. ksu.edu.sa
Visualization of the separated spots can be achieved by various methods. Since phenols can absorb UV light, they can often be visualized under a UV lamp. ksu.edu.sa Alternatively, staining reagents can be used. For amines, reagents like ninhydrin (B49086) can be used to produce colored spots. Cinnamaldehyde has also been used as a reagent for the detection of aromatic primary amines on TLC plates. researchgate.net
The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes by comparing it to the Rf of a known standard run under the same conditions. libretexts.org
A method for the qualitative detection of biogenic amines, including phenylethylamine, using TLC has been described. oiv.int This involves the derivatization of the amines with dansyl chloride to form fluorescent derivatives, which are then separated on a silica gel plate and visualized under UV light. oiv.int Similarly, amino acids have been separated as their phenylthiocarbamyl derivatives using TLC. researchgate.net
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to characterize this compound.
¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the spectrum would show distinct signals for the aromatic protons, the protons of the ethyl chain, and the methyl group protons. The chemical shifts (δ) and coupling constants (J) of these protons are characteristic of the molecule's structure. For example, ¹H NMR data is available for related compounds like 3-dimethylaminophenol (B24353) and 3-ethylphenol. chemicalbook.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen or nitrogen). For instance, ¹³C NMR data is available for 3-diethylaminophenol. chemicalbook.com Spectral data, including ¹H and ¹³C NMR, for the related compound 3-[1-hydroxy-2-(methylamino)ethyl]phenol (B3047894) is available in public databases. nih.govnih.gov
Mass Spectrometry (MS) and Tandem MS (MS/MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It is used for both qualitative and quantitative analysis.
Mass Spectrometry (MS): In MS, the molecule is ionized, and the resulting molecular ion and its fragment ions are detected. The mass of the molecular ion provides the molecular weight of the compound. nist.gov The fragmentation pattern is characteristic of the molecule's structure and can be used for identification. Electron ionization (EI) is a common ionization technique used in GC-MS. nist.gov For LC-MS, softer ionization techniques like electrospray ionization (ESI) are typically used. nih.gov Mass spectral data for the related compound 4-[2-(methylamino)ethyl]phenol is available in the NIST WebBook. nist.govnist.gov
Tandem MS (MS/MS): Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis. It provides even greater selectivity and structural information. In a typical MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and the resulting product ions are analyzed. This technique is particularly useful for identifying and quantifying compounds in complex mixtures, such as biological samples. nih.gov The analysis of phenolic compounds in plant extracts has been performed using LC-MS/MS. nih.gov A method for determining phenylethanolamine A in feeds utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with multi-reaction monitoring (MRM) for qualitative and quantitative analysis. nih.gov
The combination of chromatographic separation with mass spectrometric detection (e.g., LC-MS/MS) is a powerful approach for the analysis of this compound and its metabolites, offering high sensitivity, selectivity, and structural confirmation. nih.govnih.gov
The table below summarizes the key analytical techniques and their applications for this compound.
| Technique | Sub-Technique | Application | Key Considerations |
|---|---|---|---|
| Chromatography | HPLC | Separation and quantification of this compound and its metabolites in various matrices. | Column selection (e.g., C18), mobile phase optimization (pH, organic modifier), and detector choice (UV, fluorescence). pharmtech.comnih.govpensoft.netnih.gov |
| GC | Analysis of volatile derivatives of this compound. Often coupled with MS. | Requires derivatization to increase volatility (e.g., silylation). thermofisher.com | |
| TLC | Qualitative analysis, reaction monitoring, and preliminary screening. | Choice of stationary phase (e.g., silica gel) and mobile phase; visualization method (UV, staining reagents). libretexts.orgsilicycle.comksu.edu.saoiv.int | |
| Spectroscopy | NMR | Structural elucidation. | Provides detailed information on molecular structure through ¹H and ¹³C NMR. chemicalbook.comchemicalbook.comchemicalbook.comnih.govnih.gov |
| MS and MS/MS | Identification and quantification based on mass-to-charge ratio and fragmentation patterns. | High sensitivity and selectivity, especially when coupled with chromatography (LC-MS/MS). nih.govnih.govnist.govnist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the preliminary identification and quantification of aromatic compounds like this compound. The presence of the phenol group and the benzene (B151609) ring in its structure gives rise to characteristic electronic transitions in the UV region of the electromagnetic spectrum.
While specific UV-Vis spectral data for this compound is not extensively documented in publicly available literature, the spectrum can be inferred from structurally similar compounds. For instance, 3-aminophenol (B1664112), which shares the same phenolic hydroxyl group and a meta-substituted amino functionality, exhibits distinct absorption maxima. researchgate.netnist.gov The UV-Vis spectrum of 3-aminophenol in water shows characteristic absorption bands. researchgate.net The electronic transitions responsible for these absorptions are typically π → π* transitions within the benzene ring, which are influenced by the electron-donating effects of the hydroxyl and amino substituents.
The UV spectrum of β-phenylethylamine, a related compound without the hydroxyl group, shows absorption peaks at approximately 210 nm and 258 nm. researchgate.net The presence of the hydroxyl group in the meta position in this compound is expected to cause a bathochromic (red) shift in these absorption maxima. Therefore, it is anticipated that the UV-Vis spectrum of this compound would display primary absorption bands at wavelengths slightly longer than those of β-phenylethylamine. The intensity of these absorption bands is directly proportional to the concentration of the compound in a solution, a principle that can be utilized for quantitative analysis.
Table 1: Predicted UV-Vis Spectral Characteristics of this compound
| Predicted λmax (nm) | Chromophore | Electronic Transition |
|---|---|---|
| ~215-225 | Benzene Ring | π → π* |
| ~270-280 | Benzene Ring with -OH and -CH2CH2NHCH3 substituents | π → π* |
Note: These are predicted values based on the analysis of structurally similar compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit a combination of characteristic absorption bands corresponding to its phenolic, secondary amine, and aromatic functionalities.
The most prominent feature in the FT-IR spectrum of a phenol is the O-H stretching vibration, which typically appears as a broad band in the region of 3600-3100 cm⁻¹. wpmucdn.com This broadening is a result of intermolecular hydrogen bonding. Additionally, a C-O stretching vibration for the phenol group is expected to be observed around 1250-1020 cm⁻¹. orgchemboulder.com
As a secondary amine, this compound should display a single, weak N-H stretching band between 3300 and 3500 cm⁻¹. wpmucdn.comrockymountainlabs.com This is a key feature that distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comrockymountainlabs.com The N-H bending vibration may be observed around 1650-1580 cm⁻¹, though this can sometimes be weak. orgchemboulder.com
The aromatic nature of the compound will be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, typically appearing in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene ring.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Phenol | O-H Stretch (broad) | 3600 - 3100 |
| Secondary Amine | N-H Stretch (weak) | 3500 - 3300 |
| Aromatic | C-H Stretch | > 3000 |
| Aromatic | C=C Stretch | 1600 - 1450 |
| Phenol | C-O Stretch | 1250 - 1020 |
| Secondary Amine | C-N Stretch | 1335 - 1250 (aromatic amine character) |
| Secondary Amine | N-H Wag | 910 - 665 |
Note: These are predicted values based on the analysis of compounds with similar functional groups.
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) offers a high-efficiency separation technique for the analysis of charged species like this compound and its metabolites in various matrices, including pharmaceutical formulations and biological fluids. nih.gov The primary mode of CE suitable for this compound is Capillary Zone Electrophoresis (CZE), where separation is based on the differences in the electrophoretic mobility of the analytes. tubitak.gov.trnih.govresearchgate.net
A typical CZE method for a compound like this compound would involve a fused-silica capillary and a buffer system that maintains a pH where the compound is protonated and thus carries a positive charge. This allows it to migrate towards the cathode. Detection is commonly performed using a UV detector, often set at a wavelength corresponding to one of the absorption maxima of the compound. For example, a detection wavelength of 210 nm was used in the analysis of phenylephrine (B352888) and its impurities. nih.gov
Table 3: Exemplary Capillary Zone Electrophoresis (CZE) Parameters for the Analysis of this compound and Related Compounds
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Buffer | 20 mM Phosphate Buffer | Provides good buffering capacity and is commonly used for the separation of adrenergic drugs. tubitak.gov.trnih.govresearchgate.net |
| pH | 8 | At this pH, the phenolic hydroxyl may be partially deprotonated, and the amine group will be protonated, ensuring the analyte is charged for electrophoretic migration. tubitak.gov.trnih.govresearchgate.net |
| Applied Voltage | 20 kV | A common voltage that provides efficient separation in a reasonable timeframe. tubitak.gov.trnih.govresearchgate.net |
| Capillary | Fused-Silica | Standard capillary material for CE, offering good optical transparency for UV detection. |
| Detection | UV at ~210 nm or ~275 nm | Corresponds to the expected absorption maxima of the phenylethylamine chromophore. nih.gov |
| Temperature | 15 °C | Lower temperatures can improve the resolution of closely eluting peaks. nih.gov |
Note: These parameters are based on methods developed for the closely related compound phenylephrine and may require optimization for the specific analysis of this compound.
Future Research Directions and Translational Perspectives Non Clinical
Development of Novel Chemical Probes and Research Tools
The development of sophisticated chemical probes derived from the 3-[2-(Methylamino)ethyl]phenol scaffold is a promising avenue for future research. These tools are instrumental in dissecting the complex pharmacology of adrenergic receptors and identifying new biological functions.
Fluorescent Probes: A significant advancement is the creation of environment-sensitive fluorescent agonists based on the phenylephrine (B352888) structure. sdu.edu.cn These probes exhibit a "turn-on" fluorescence upon binding to α1-adrenergic receptors, enabling real-time imaging of receptor localization and internalization in response to agonist activation. sdu.edu.cn This technology provides a powerful tool to study the dynamics of receptor trafficking and signaling in living cells. Future research could focus on optimizing the photophysical properties of these probes, such as developing variants with longer emission wavelengths to minimize background fluorescence in complex biological systems. nih.gov
Radioligands: Radiolabeled versions of this compound and its analogs are crucial for quantitative receptor binding assays. nih.govgiffordbioscience.comnih.gov These assays are the gold standard for determining the affinity of ligands for their receptors and quantifying receptor density in various tissues. giffordbioscience.comnih.gov Future work could involve the synthesis of novel radioligands with higher specific activity and selectivity for different α1-adrenergic receptor subtypes (α1A, α1B, and α1D), allowing for a more precise characterization of their distribution and function. guidetopharmacology.orgmedchemexpress.com
Photoaffinity Probes: Photoaffinity labeling is a powerful technique for identifying and characterizing ligand-binding sites on proteins. nih.govwhiterose.ac.uknih.gov This involves designing probes with a photoreactive group that, upon UV irradiation, forms a covalent bond with the receptor at the binding site. nih.govnih.gov The development of photoaffinity probes based on the this compound scaffold could definitively map its interaction sites on adrenergic receptors and potentially identify novel, off-target binding proteins. whiterose.ac.ukunimi.itresearchgate.net
Exploration of Untapped Molecular Targets and Pathways
While the primary target of this compound is the α1-adrenergic receptor, several preclinical studies have reported unexpected pharmacological effects, suggesting the existence of untapped molecular targets and signaling pathways. nih.govresearchgate.net
Non-Adrenergic Receptor Interactions: Preclinical evidence indicates that phenylephrine can induce effects characteristic of α2- and β-adrenoceptor stimulation. nih.govresearchgate.net Furthermore, it has been shown to trigger the release of noradrenaline from nerve terminals in a manner independent of extracellular calcium, suggesting an interaction with the norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net Future investigations should aim to elucidate the direct molecular interactions responsible for these off-target effects. Techniques such as chemical proteomics, which uses chemical probes to pull down interacting proteins from cell lysates, could be employed to identify novel binding partners of this compound.
Intracellular Signaling Cascades: Beyond its well-characterized Gq protein-coupled signaling that leads to vasoconstriction, phenylephrine has been shown to modulate other intracellular pathways. nih.gov For instance, it can activate phospholipase D, leading to the release of arachidonic acid, and influence cAMP levels. nih.gov Studies have also implicated its role in activating protein kinase C delta (PKCδ), AMP-activated protein kinase (AMPK), and p38 MAPK in the context of cardiac preconditioning. nih.gov Furthermore, phenylephrine can induce changes in cellular metabolism and has been used in preclinical models to study cardiac hypertrophy and heart failure. researchgate.netfrontiersin.orgresearchgate.net Future research should focus on a more detailed mapping of these signaling networks to understand the full spectrum of cellular responses to this compound.
Advancements in Asymmetric Synthesis and Sustainable Production
The biological activity of this compound resides in a specific stereoisomer, making its asymmetric synthesis a critical area of research. medchemexpress.com Concurrently, there is a growing emphasis on developing environmentally friendly and sustainable production methods.
Biocatalysis and Chemoenzymatic Synthesis: Biocatalysis, which utilizes enzymes or whole microorganisms, offers a highly selective and eco-friendly approach to synthesizing chiral molecules. nih.govnih.gov Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical synthesis, are also being explored to produce complex molecules with high efficiency. researchgate.net These methods can lead to higher yields and enantiomeric purity while operating under milder reaction conditions compared to conventional chemical synthesis. nih.govnih.gov Future efforts could focus on discovering and engineering novel enzymes with enhanced stability and catalytic efficiency for the synthesis of this compound and its analogs.
Green Chemistry Approaches: The principles of green chemistry aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.comnih.govresearchgate.net The application of green chemistry metrics, such as Atom Economy and the E-Factor, can be used to evaluate and compare the sustainability of different synthetic routes for this compound. mdpi.comnih.govrsc.org Future research should prioritize the development of synthetic pathways that utilize renewable starting materials, employ catalytic reagents over stoichiometric ones, and minimize the use of toxic solvents. mdpi.com Flow chemistry, a technique where reactions are run in a continuously flowing stream rather than in a batch reactor, also presents an opportunity for a more sustainable and efficient production process.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. nih.govnih.govnih.govresearchgate.netfrontiersin.orgnih.govtue.nldigitalchemistry.ai These computational tools can be leveraged to accelerate the discovery of novel derivatives of this compound with improved properties.
Predictive Modeling: Machine learning models, such as XGBoost and graph neural networks, can be trained on large datasets of known G protein-coupled receptor (GPCR) ligands and their activities to predict the biological activity of new compounds. nih.govnih.govresearchgate.net These models can be used to screen virtual libraries of this compound analogs and prioritize those with the highest predicted affinity and selectivity for specific adrenergic receptor subtypes or even for novel, untapped targets.
De Novo Design: Generative AI models can design entirely new molecules with desired properties from scratch. nih.govfrontiersin.orgnih.govtue.nldigitalchemistry.ai By providing the model with a set of desired characteristics, such as high affinity for a particular receptor and favorable physicochemical properties, it can generate novel chemical structures based on the this compound scaffold. This approach has the potential to rapidly identify novel lead compounds for further preclinical development.
Preclinical Research Hypotheses for Further Investigation
The existing body of non-clinical research on this compound gives rise to several intriguing hypotheses that warrant further investigation.
Hypothesis 1: Modulation of Inflammatory Pathways: Given that phenylephrine can influence cytokine production, it is hypothesized that it may play a role in modulating inflammatory pathways beyond its known effects on vascular tone. consensus.app Preclinical studies could investigate the effects of this compound and its derivatives in animal models of inflammatory diseases to explore their potential as anti-inflammatory agents.
Hypothesis 2: Neuro-modulatory Effects: The ability of phenylephrine to cross the blood-brain barrier and its interaction with norepinephrine transporters suggest that it may have direct effects on neuronal signaling in the central nervous system. nih.govresearchgate.net Research could explore the potential of this compound analogs to modulate neurotransmission and their potential utility in preclinical models of neurological disorders.
Hypothesis 3: Metabolic Reprogramming in Non-cardiac Tissues: While the metabolic effects of phenylephrine have been studied in the heart, its impact on other metabolically active tissues is less understood. researchgate.net It is hypothesized that this compound could influence metabolic pathways in tissues such as the liver and skeletal muscle. Preclinical studies could investigate these potential effects and their underlying mechanisms.
Hypothesis 4: Allosteric Modulation of Adrenergic Receptors: The complex signaling outcomes observed with phenylephrine raise the possibility that it or its derivatives could act as allosteric modulators of adrenergic receptors. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site and can fine-tune the receptor's response to endogenous ligands. Future research could screen for such allosteric effects, which could lead to the development of drugs with more subtle and selective actions.
| Compound Name |
| This compound |
| Phenylephrine |
| Noradrenaline |
| Norepinephrine |
| Arachidonic acid |
| cAMP |
| Abbreviation | Full Form |
| AI | Artificial Intelligence |
| ML | Machine Learning |
| GPCR | G protein-coupled receptor |
| NET | Norepinephrine transporter |
| PKCδ | Protein kinase C delta |
| AMPK | AMP-activated protein kinase |
| MAPK | Mitogen-activated protein kinase |
Conclusion
Summary of Key Academic Contributions and Insights
Despite the scarcity of direct research, some insights can be gleaned from its structural relationship to more extensively studied phenethylamine (B48288) compounds. It is a structural isomer of the well-known sympathomimetic amine, Phenylephrine (B352888) (3-[1-Hydroxy-2-(methylamino)ethyl]phenol). nih.govnih.govpharmaffiliates.com This relationship suggests that 3-[2-(Methylamino)ethyl]phenol could potentially interact with biological systems, though the nature and extent of such interactions are currently unknown.
The primary academic contribution, therefore, is not in a wealth of empirical data but in its existence as a potential synthetic intermediate or a reference compound for broader studies on structure-activity relationships within the phenethylamine class. Its main role in the scientific domain appears to be as a placeholder in chemical databases and a potential, yet uninvestigated, player in medicinal chemistry.
Outstanding Questions and Challenges in this compound Research
The limited body of research on this compound gives rise to a multitude of unanswered questions and significant challenges for future investigation. The most pressing of these is the fundamental characterization of the compound itself.
Key outstanding questions include:
Synthesis and Purification: While its existence is documented, detailed and optimized synthetic routes for this compound are not readily available in peer-reviewed literature. Developing efficient and scalable synthesis protocols is a primary hurdle.
Physicochemical Properties: A comprehensive analysis of its physical and chemical properties, such as its melting point, boiling point, solubility, and spectral data, is currently lacking. This foundational information is crucial for any further research.
Pharmacological Profile: Its structural similarity to pharmacologically active compounds like Phenylephrine suggests a potential for biological activity. However, its receptor binding profile, efficacy, and potency are entirely unexplored.
Metabolism and Toxicology: There is no available data on how this compound is metabolized in biological systems or its potential toxicity. These are critical aspects to address before any potential applications can be considered.
The principal challenge in the study of this compound is its current low profile in the scientific community. Without a compelling initial finding or a clear application, securing funding and dedicating research efforts to such a sparsely documented compound is difficult. Future research would likely need to be exploratory, aiming to first establish its basic scientific profile before moving on to more complex investigations.
Q & A
Q. What are the recommended laboratory synthesis protocols for 3-[2-(Methylamino)ethyl]phenol?
A two-step approach is commonly employed:
- Step 1 : Alkylation of a phenolic precursor (e.g., 3-aminophenol) with 2-bromoethanol in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux, using a base like triethylamine to neutralize HBr .
- Step 2 : Methylation of the intermediate using methyl iodide or dimethyl sulfate in the presence of a mild base (e.g., NaHCO₃).
Purification typically involves column chromatography (C18 reverse-phase, acetonitrile/water gradient) or recrystallization from ethanol . Yields range from 70–88% depending on reaction optimization .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Elucidation :
- Purity Assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 60:40 acetonitrile/water + 0.1% TFA .
- GC-MS : Electron ionization (70 eV) to confirm molecular ion peak at m/z 167.2 .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?
- Target Selection : Prioritize enzymes with known sensitivity to phenolic derivatives (e.g., tyrosinase, monoamine oxidase) .
- Assay Design :
- Kinetic Studies : Use fluorometric or spectrophotometric assays (e.g., L-DOPA oxidation for tyrosinase inhibition). Include controls for auto-oxidation .
- IC₅₀ Determination : Perform dose-response curves (1–100 µM) with triplicate measurements. Data contradictions (e.g., non-linear kinetics) may suggest allosteric binding .
- Validation : Compare results with reference inhibitors (e.g., kojic acid for tyrosinase) and validate via molecular docking (AutoDock Vina) using crystallographic enzyme structures (PDB) .
Q. What challenges arise in interpreting the compound’s spectroscopic data, and how can they be resolved?
Q. How does the methylaminoethyl substitution influence pharmacological properties compared to simpler phenols?
- Bioavailability : The substitution enhances solubility (logP ~1.2 vs. ~1.8 for phenol) and membrane permeability, as evidenced by parallel artificial membrane permeability assays (PAMPA) .
- Metabolism : In vitro liver microsome studies show slower oxidative deamination (~30% remaining after 1 hr vs. ~5% for phenol), suggesting prolonged half-life .
- Structure-Activity Relationship (SAR) : The ethylamino chain enables hydrogen bonding with target proteins, while the methyl group reduces off-target interactions .
Q. What methodologies are recommended for stability studies under varying conditions?
- Thermal Stability : Conduct accelerated degradation studies (40–60°C, 75% RH) over 4 weeks. Monitor via HPLC for degradation products (e.g., quinone derivatives) .
- Photostability : Expose to UV light (320–400 nm) and quantify degradation using LC-MS. Protective packaging (amber glass) is advised .
- pH Stability : Assess solubility and degradation in buffers (pH 1–13). The compound is most stable at pH 6–8, with hydrolysis dominating in acidic/basic conditions .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the compound’s interaction with G-protein-coupled receptors (GPCRs) using radioligand binding assays .
- In Vivo Pharmacokinetics : Conduct rodent studies to correlate in vitro stability with bioavailability .
- Toxicological Profiling : Assess genotoxicity (Ames test) and hepatotoxicity (ALT/AST levels in HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
